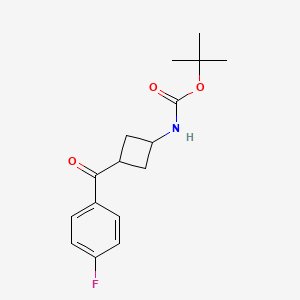

![molecular formula C7H9ClN4O B2493162 5-(Aminomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrochloride CAS No. 2204255-40-1](/img/structure/B2493162.png)

5-(Aminomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-(Aminomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one derivatives involves a convenient procedure for the preparation of pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives. This process includes the cyclocondensation reaction of specific precursor compounds with α-chloroacetone. The structures of the synthesized compounds are characterized using elemental analysis, FT-IR, 1H-NMR, and 13C-NMR spectroscopic techniques (Saracoglu et al., 2019).

Molecular Structure Analysis

Quantum-chemical calculations of the new pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives have been performed using DFT/B3LYP method with the 6-311G(d,p) and 6-311++G(2d,2p) basic sets to determine molecular properties. These calculations provided insights into the molecular features such as HOMO, LUMO, energy gap, chemical hardness, softness, electronegativity, chemical potential, and dipole moment values for both gas and solvent phases of neutral molecules (Saracoglu et al., 2019).

Chemical Reactions and Properties

The chemical reactions of pyrazolo[1,5-a]pyrimidin-7-one derivatives are diverse, with one study detailing the reaction of chloro carbonyl phenyl ketene with 5-amino pyrazolones leading to the synthesis of novel derivatives with significant yields and characterized structural data supported by IR, 1H NMR, and 13C NMR spectroscopic techniques (Zahedifar et al., 2016).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidin-7-one derivatives, including solubility, melting points, and crystalline structure, can be inferred from their synthesis and molecular structure analysis. For instance, the X-ray crystallographic study of a selected compound confirms the regioselectivity of the synthesis reaction, providing insights into the physical characteristics of these compounds (Kaping et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other chemical entities, are crucial for understanding the potential applications of 5-(Aminomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one hydrochloride. Studies have explored the reactivity of this compound class, demonstrating their potential in forming novel derivatives with biological activities (Bruni et al., 1994).

Applications De Recherche Scientifique

Synthesis and Quantum Chemical Calculations

- Researchers described a procedure for preparing pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, closely related to the compound . These derivatives were characterized using various techniques, including FT-IR, 1H-NMR, and 13C-NMR. Quantum chemical calculations were also performed to understand their molecular properties, such as HOMO, LUMO, and dipole moment (Saracoglu, Kokbudak, & Kandemirli, 2019).

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

- A study explored pyrazolo[1,5-a]pyrimidines as a new class of NSAIDs. The research focused on synthesizing pyrazolo[1,5-a]pyrimidines to understand the relationship between structural modifications and their anti-inflammatory properties. One derivative showed high activity and a better therapeutic index than reference drugs, without ulcerogenic activity (Auzzi et al., 1983).

Synthesis of Carboxamides

- The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was studied, starting from methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. This study highlighted the regioselectivity of N-alkylation in pyrazolo[1,5-a]pyrimidine derivatives, revealing insights into the structural aspects of these compounds (Drev et al., 2014).

Anticancer and Anti-5-lipoxygenase Agents

- A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds were screened for their activities on HCT-116 and MCF-7 cell lines. The structure-activity relationship was discussed, highlighting the potential of these compounds in cancer treatment (Rahmouni et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

5-(aminomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O.ClH/c8-4-5-3-7(12)11-6(10-5)1-2-9-11;/h1-3,9H,4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZWGAKTKVHTPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN2C1=NC(=CC2=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2493079.png)

![Methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate](/img/structure/B2493081.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2493082.png)

![N-(3-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2493084.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2493086.png)

![1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2493087.png)

![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2493090.png)

![methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate](/img/structure/B2493092.png)

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2493094.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2493098.png)

![N-(1-cyanocyclopropyl)-2-{4-methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B2493099.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2493102.png)